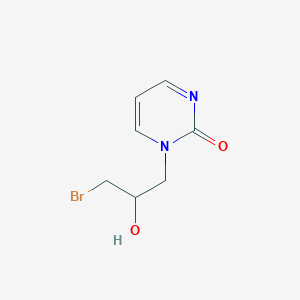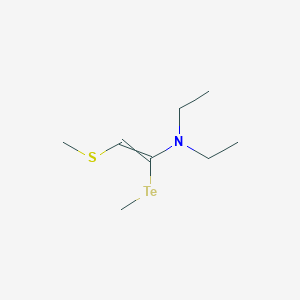
3-Carboxy-N,N,N-trimethylpropan-1-aminium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carboxy-N,N,N-trimethylpropan-1-aminium perchlorate: is a quaternary ammonium compound with a carboxyl group and a perchlorate anion. This compound is known for its role in various biochemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Synthesis from Trimethylamine and 3-Chloropropionic Acid:
Reaction: Trimethylamine reacts with 3-chloropropionic acid.
Conditions: The reaction is typically carried out in an aqueous medium at room temperature.
Product: 3-Carboxy-N,N,N-trimethylpropan-1-aminium chloride.
-
Conversion to Perchlorate Salt:
Reaction: The chloride salt is treated with perchloric acid.
Conditions: This reaction is performed under controlled conditions to avoid the explosive nature of perchloric acid.
Product: 3-Carboxy-N,N,N-trimethylpropan-1-aminium perchlorate.
Industrial Production Methods:
- The industrial production of this compound involves large-scale synthesis using the above methods with stringent safety protocols due to the hazardous nature of perchloric acid.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents like potassium permanganate.
Conditions: Typically carried out in an aqueous medium.
Products: Oxidized derivatives of the compound.
-
Reduction:
Reagents: Reducing agents such as sodium borohydride.
Conditions: Conducted under mild conditions.
Products: Reduced forms of the compound.
-
Substitution:
Reagents: Nucleophiles like hydroxide ions.
Conditions: Aqueous medium at elevated temperatures.
Products: Substituted derivatives of the compound.
Scientific Research Applications
Chemistry:
- Used as a phase transfer catalyst in organic synthesis.
Biology:
- Acts as a transporter substrate in the cloning and sequencing of human carnitine transporter 2 (CT2) .
Medicine:
- Investigated for its potential role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
- Employed in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
Molecular Targets and Pathways:
- The compound interacts with specific transport proteins, facilitating the transport of molecules across cell membranes.
- It may also act as a stabilizing agent for certain biochemical reactions by forming complexes with other molecules.
Comparison with Similar Compounds
-
Carnitine:
Structure: Similar quaternary ammonium structure with a carboxyl group.
Differences: Carnitine has a hydroxyl group instead of a perchlorate anion.
-
Betaine:
Structure: Contains a trimethylammonium group with a carboxyl group.
Differences: Lacks the perchlorate anion and has different biochemical roles.
Uniqueness:
Properties
CAS No. |
62753-78-0 |
|---|---|
Molecular Formula |
C7H16ClNO6 |
Molecular Weight |
245.66 g/mol |
IUPAC Name |
3-carboxypropyl(trimethyl)azanium;perchlorate |
InChI |
InChI=1S/C7H15NO2.ClHO4/c1-8(2,3)6-4-5-7(9)10;2-1(3,4)5/h4-6H2,1-3H3;(H,2,3,4,5) |
InChI Key |
DMTRHJUVCFCAMP-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCCC(=O)O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Ethyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14520531.png)
![Chloro[chloro(phenyl)methyl]propanedinitrile](/img/structure/B14520547.png)


![1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14520568.png)
![Bicyclo[2.2.1]heptane-1-carboxylic anhydride](/img/structure/B14520571.png)
![1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B14520579.png)



![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]naphthalene-2-sulfonamide](/img/structure/B14520593.png)


